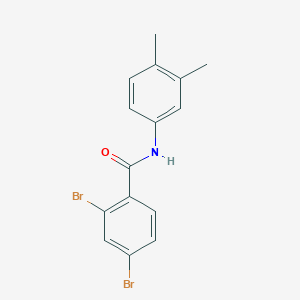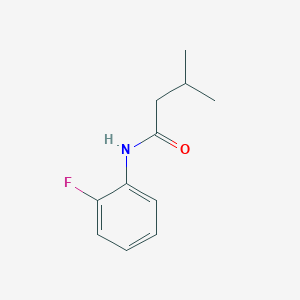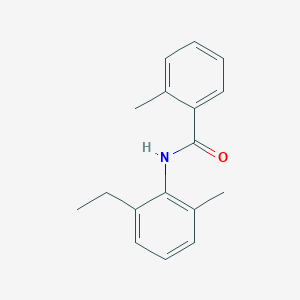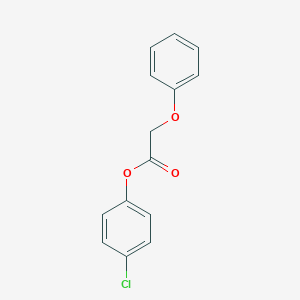
4-Chlorophenyl phenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl phenoxyacetate is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 252.68 g/mol. This compound has been studied extensively for its ability to inhibit the growth of cancer cells and has shown promising results in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-Chlorophenyl phenoxyacetate involves the inhibition of the enzyme ATP citrate lyase (ACL). ACL is an important enzyme in the process of fatty acid synthesis, and its inhibition leads to a decrease in the production of fatty acids. This decrease in fatty acid production has been shown to inhibit the growth of cancer cells and other disease-causing cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 4-Chlorophenyl phenoxyacetate has also been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are important factors in the development of many diseases. This compound has also been shown to improve insulin sensitivity and glucose metabolism, which could be beneficial in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Chlorophenyl phenoxyacetate in laboratory experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and developing new cancer treatments. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Direcciones Futuras
There are many potential future directions for research involving 4-Chlorophenyl phenoxyacetate. One area of research could focus on developing new cancer treatments based on this compound. Another area of research could focus on the potential use of this compound in treating other diseases, such as diabetes and Alzheimer's disease. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on the body.
Métodos De Síntesis
The synthesis of 4-Chlorophenyl phenoxyacetate can be achieved through various methods, including the Williamson ether synthesis and the Friedel-Crafts acylation reaction. The Williamson ether synthesis involves the reaction of 4-chlorophenol with sodium hydride in the presence of phenoxyacetic acid. The Friedel-Crafts acylation reaction involves the reaction of 4-chlorophenol with phenoxyacetyl chloride in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
4-Chlorophenyl phenoxyacetate has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and prostate cancer. In addition to its anti-cancer properties, this compound has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C14H11ClO3 |
|---|---|
Peso molecular |
262.69 g/mol |
Nombre IUPAC |
(4-chlorophenyl) 2-phenoxyacetate |
InChI |
InChI=1S/C14H11ClO3/c15-11-6-8-13(9-7-11)18-14(16)10-17-12-4-2-1-3-5-12/h1-9H,10H2 |
Clave InChI |
VAGCZRCNXNGWRA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



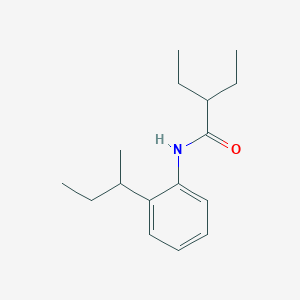
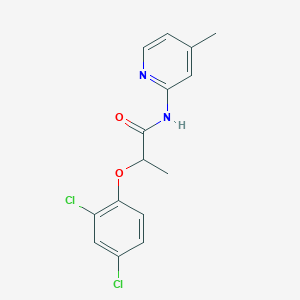
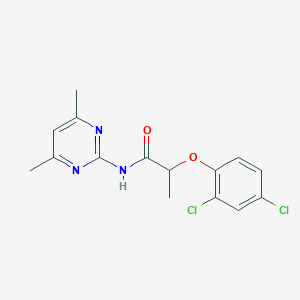
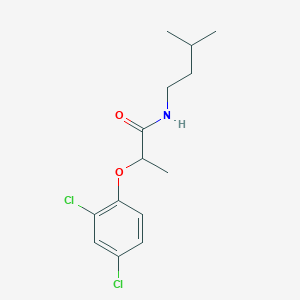
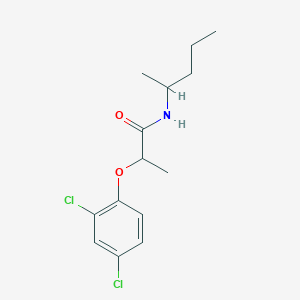
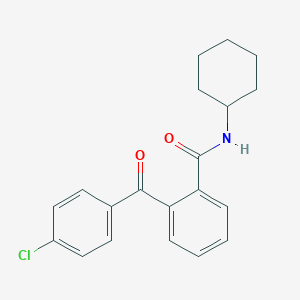
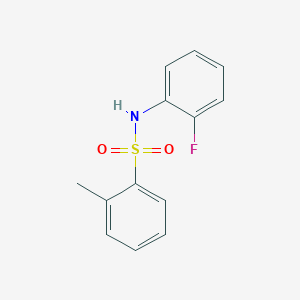
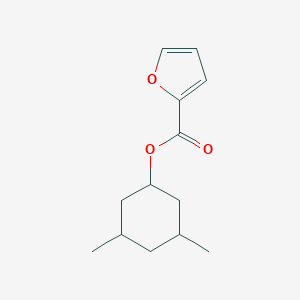
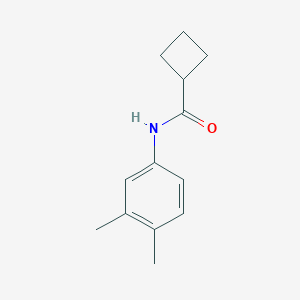
![[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate](/img/structure/B290884.png)
![[1,1'-Biphenyl]-4-yl cyclopentanecarboxylate](/img/structure/B290885.png)
